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molecular formula C11H18O4 B8502234 Butyl acrylate vinyl acetate

Butyl acrylate vinyl acetate

Cat. No. B8502234
M. Wt: 214.26 g/mol
InChI Key: FXBZWPXBAZFWIY-UHFFFAOYSA-N
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Patent
US05162475

Procedure details

A vinyl acetate-butyl acrylate copolymer was prepared utilizing the sulfonate product of Example 5 as the sole surfactant. A one liter resin kettle was charged with a solution of 31.7 grams of the sulfonate product of Example 5 in 281 grams of deionized water. The solution was heated to 80° C. under a nitrogen atmosphere. One gram of potassium persulfate (K2S2O8) was added to the solution followed by the slow addition of 50 milliliters of a mixture comprising 202 grams of vinyl acetate and 36 grams of butyl acrylate. The polymerization temperature was maintained at 75°-80° C. for 30 minutes after the addition of the 50 milliliter portion of the monomer mixture. The remainder of the monomer mixture was charged to the kettle over a 3-4 hour period while maintaining the polymerization temperature at between 70° C. and 75° C. The contents of the resin kettle were post stirred at 70° C. for 1 hour and then 10 grams of 2 percent formaldehyde sulfoxylate added to the kettle to complete the polymerization.
[Compound]
Name
sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resin
Quantity
1 L
Type
reactant
Reaction Step Two
[Compound]
Name
sulfonate
Quantity
31.7 g
Type
reactant
Reaction Step Two
Name
Quantity
281 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
202 g
Type
reactant
Reaction Step Five
Quantity
36 g
Type
reactant
Reaction Step Six
Name
formaldehyde sulfoxylate
Quantity
10 g
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+].[C:13]([O:16][CH:17]=[CH2:18])(=[O:15])[CH3:14].[C:19]([O:23][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:22])[CH:20]=[CH2:21].S(O)O.C=O>O>[C:13]([O:16][CH:17]=[CH2:18])(=[O:15])[CH3:14].[C:19]([O:23][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:22])[CH:20]=[CH2:21] |f:0.1.2,5.6,8.9|

Inputs

Step One
Name
sulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
resin
Quantity
1 L
Type
reactant
Smiles
Name
sulfonate
Quantity
31.7 g
Type
reactant
Smiles
Name
Quantity
281 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
Step Four
Name
mixture
Quantity
50 mL
Type
reactant
Smiles
Step Five
Name
Quantity
202 g
Type
reactant
Smiles
C(C)(=O)OC=C
Step Six
Name
Quantity
36 g
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Step Seven
Name
formaldehyde sulfoxylate
Quantity
10 g
Type
reactant
Smiles
S(O)O.C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 70° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The polymerization temperature was maintained at 75°-80° C. for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
after the addition of the 50 milliliter portion of the monomer mixture
ADDITION
Type
ADDITION
Details
The remainder of the monomer mixture was charged to the kettle over a 3-4 hour period
Duration
3.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the polymerization temperature at between 70° C. and 75° C
CUSTOM
Type
CUSTOM
Details
the polymerization

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)OC=C.C(C=C)(=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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